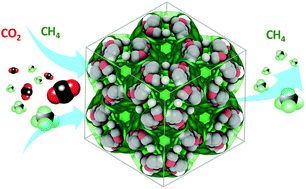High CO2 separation performance on a metal–organic framework composed of nano-cages lined with an ultra-high density of dual-side open metal sites†
Materials Advances Pub Date: 2021-11-12 DOI: 10.1039/D1MA00919B
Abstract
Developing efficient adsorbents for CO2 separation is the crucial step of CO2 sequestration. which has found many applications, including in carbon capture from flue gas and natural gas purification. Although many adsorbents have been reported in the past few decades, developing efficient adsorbents with high separation selectivity and excellent capacity is technically challenging due to the trade-off effect between the adsorption capacity and selectivity. This work reports the CO2 separation performance of a microporous MOF, which comprises nano-cages and an ultra-high density of dual-side open metal sites. The adsorption results reveal a prominent CO2 uptake and outstanding separation selectivity for CO2/N2 and CO2/CH4. Furthermore, this MOF also exhibits the preferable adsorption of C2–C3 light hydrocarbons over CH4. Simulation studies reveal that the dual-side open metal sites are the preferable adsorption sites for CO2, C2H4, and C3H6. Therefore, the outstanding separation performance can be attributed to the combined effects of nano-cages and the high density of open metal sites.


Recommended Literature
- [1] Back matter
- [2] Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone†
- [3] Training of the analytical chemist in physical methods
- [4] Pd-catalyzed Heck cyclization and in situ hydrocarboxylation or hydromethenylation via a hydrogen borrowing strategy†
- [5] Self-biased photodetector using 2D layered bismuth triiodide (BiI3) prepared using the spin coating method
- [6] Positively charged styryl pyridine substituted Zn(ii) phthalocyanines for photodynamic therapy and photoantimicrobial chemotherapy: effect of the number of charges†
- [7] A phase-transfer catalyst-based nanoreactor for accelerated hydrogen sulfide bio-imaging†
- [8] Na+-functionalized carbon quantum dots: a new draw solute in forward osmosis for seawater desalination†
- [9] p–n hybrid bulk heterojunction enables enhanced photothermoelectric performance with UV-Vis-NIR light†
- [10] Axial substitution of a precursor resulted in two high-energy copper(ii) complexes with superior detonation performances†

Journal Name:Materials Advances
Research Products
-
CAS no.: 169555-93-5
-
CAS no.: 17117-21-4
-
CAS no.: 101713-87-5









